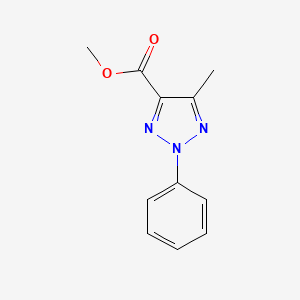

methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, the class of compounds to which methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used extensively in organic synthesis . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Polymer Chemistry

1,2,3-Triazoles play a significant role in polymer chemistry . Their high chemical stability and strong dipole moment make them ideal for use in this field .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability and aromatic character .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used for their ability to form a variety of non-covalent bonds with enzymes and receptors .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging due to their unique structural features .

Materials Science

Lastly, 1,2,3-triazoles have applications in materials science . Their high chemical stability and strong dipole moment make them suitable for use in this field .

Mechanism of Action

Target of Action

The primary target of Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate is Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation to uric acid .

Mode of Action

Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate acts as a potent inhibitor of XO . It binds to the active site of the enzyme, thereby preventing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which can be beneficial in conditions like gout where uric acid levels are elevated .

Biochemical Pathways

The compound’s action primarily affects the purine degradation pathway . By inhibiting XO, it prevents the final steps of purine catabolism, leading to a decrease in uric acid production . This can have downstream effects on purine metabolism and uric acid homeostasis .

Result of Action

The inhibition of XO by Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate leads to a decrease in uric acid production . This can help to alleviate symptoms in conditions characterized by hyperuricemia, such as gout .

properties

IUPAC Name |

methyl 5-methyl-2-phenyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHCIHCDLVYSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378990 |

Source

|

| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |

CAS RN |

7673-93-0 |

Source

|

| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)